molecular formula C7H7BrFN B15222279 2-Bromo-4-fluoro-3-methylaniline

2-Bromo-4-fluoro-3-methylaniline

Cat. No.: B15222279
M. Wt: 204.04 g/mol
InChI Key: MEPFEFYEAMAGSH-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling: Palladium catalysts, along with boronic acids or esters, are typically used in cross-coupling reactions.

    Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and metal hydrides for reduction are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Bromo-4-fluoro-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methylaniline in various applications depends on its chemical reactivity. For instance, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative or final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity in chemical reactions and its suitability for specific applications, such as in the synthesis of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-bromo-4-fluoro-3-methylaniline

InChI

InChI=1S/C7H7BrFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3

InChI Key

MEPFEFYEAMAGSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)N)F

Origin of Product

United States

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